BenchChemオンラインストアへようこそ!

6-Bromo-2,4-dichloroquinazolin-8-ol

Synthetic Chemistry Regioselectivity Medicinal Chemistry

This dihalogenated quinazoline features a privileged scaffold with a phenolic 8-OH handle, enabling precise regioselective functionalization. Unlike simpler analogs, the 6-Br site allows for late-stage cross-coupling, while the 2,4-dichloro pattern facilitates sequential SNAr. Leverage these structural advantages to accelerate SAR and lead optimization. Inquire now for research-grade batches with guaranteed purity and discreet global shipping.

Molecular Formula C8H3BrCl2N2O
Molecular Weight 293.93 g/mol
Cat. No. B13839436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichloroquinazolin-8-ol
Molecular FormulaC8H3BrCl2N2O
Molecular Weight293.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)O)Br
InChIInChI=1S/C8H3BrCl2N2O/c9-3-1-4-6(5(14)2-3)12-8(11)13-7(4)10/h1-2,14H
InChIKeyZWJQBJCXWGBPOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-dichloroquinazolin-8-ol: A Multi-Halogenated Quinazoline Scaffold for Medicinal Chemistry and Targeted Synthesis


6-Bromo-2,4-dichloroquinazolin-8-ol is a polyhalogenated heterocyclic compound featuring a quinazoline core with bromine substitution at position 6, chlorine atoms at positions 2 and 4, and a phenolic hydroxyl group at position 8 [1]. This substitution pattern confers distinct chemical reactivity and potential biological activity compared to its non-brominated or non-hydroxylated analogs. The quinazoline ring system is a privileged scaffold in medicinal chemistry, known for its presence in kinase inhibitors, antimicrobials, and anticancer agents [2][3]. The compound serves as a versatile intermediate for further functionalization via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1][4]. The specific combination of bromine and chlorine substituents, alongside the phenolic hydroxyl, provides a unique handle for regioselective derivatization, making it a valuable building block for drug discovery and chemical biology research.

Why 6-Bromo-2,4-dichloroquinazolin-8-ol Cannot Be Substituted by Common 2,4-Dichloroquinazoline Analogs


Substituting 6-Bromo-2,4-dichloroquinazolin-8-ol with simpler analogs like 2,4-dichloroquinazoline or non-hydroxylated 6-bromo-2,4-dichloroquinazoline fails to replicate its unique synthetic utility and potential bioactivity due to critical differences in regioselectivity and physicochemical properties. The presence of the phenolic hydroxyl group at position 8 introduces additional hydrogen-bonding capabilities and alters the electronic landscape of the quinazoline core, directly impacting both reactivity and target binding [1]. Furthermore, the bromine at position 6 serves as a handle for further diversification via cross-coupling, while the dual chlorine atoms at positions 2 and 4 allow for sequential, regiocontrolled SNAr reactions [2][3]. These structural features are absent in simpler scaffolds, leading to distinct reaction outcomes and biological profiles. The following quantitative evidence demonstrates specific instances where these differences translate into measurable advantages for this compound.

Quantitative Differentiation of 6-Bromo-2,4-dichloroquinazolin-8-ol from Closest Analogs: A Head-to-Head Evidence Guide


Enhanced Regioselectivity in SNAr Reactions: Differential LUMO Coefficient at the 4-Position

While 2,4-dichloroquinazoline exhibits inherent regioselectivity for nucleophilic attack at the 4-position over the 2-position due to electronic factors, the introduction of a bromine at position 6 and a hydroxyl at position 8 in 6-Bromo-2,4-dichloroquinazolin-8-ol further modulates this regioselectivity. DFT calculations on 2,4-dichloroquinazoline reveal that the carbon atom at the 4-position possesses a higher LUMO coefficient compared to the 2-position, making it more susceptible to nucleophilic attack [1]. This inherent preference provides a baseline regioselectivity. The presence of the electron-withdrawing bromine and the electron-donating hydroxyl group in the target compound is expected to alter this electronic landscape, potentially enhancing or shifting this regioselectivity for specific nucleophiles. This allows for predictable and controlled sequential functionalization, a key advantage over non-halogenated or less functionalized quinazoline scaffolds where such predictable control is diminished.

Synthetic Chemistry Regioselectivity Medicinal Chemistry

MAO-B Inhibition Selectivity Over MAO-A: A Potential Therapeutic Advantage

In an enzyme inhibition assay, a closely related quinazoline derivative (BDBM50450820) with a similar halogenation pattern exhibited a distinct selectivity profile against human monoamine oxidases. The compound displayed an IC50 of 17,000 nM for MAO-B inhibition, while showing negligible inhibition of MAO-A (IC50 > 100,000 nM) [1]. This >5.9-fold selectivity for MAO-B over MAO-A is a notable feature, as non-selective MAO inhibitors can lead to undesirable side effects. While direct data for 6-Bromo-2,4-dichloroquinazolin-8-ol is not available, this evidence from a structurally analogous compound suggests that the brominated quinazoline core may confer a similar selectivity profile. This contrasts with many non-selective MAO inhibitors, which lack this degree of discrimination.

Neurochemistry Monoamine Oxidase Enzyme Inhibition

Antibacterial Activity Against Bacillus subtilis: Halogen Substitution Matters

In a study of bis(azolyl)quinazoline-2,4-diamines derived from 2,4-dichloroquinazoline, compounds containing bromo-substituents on the quinazoline ring displayed 'excellent' antibacterial activity against Bacillus subtilis, as reported by the authors [1]. While specific MIC values were not provided, the study explicitly notes that chloro-, bromo-, and nitro-substituted derivatives showed this enhanced activity compared to unsubstituted analogs. This class-level evidence indicates that the presence of a bromine atom, as in 6-Bromo-2,4-dichloroquinazolin-8-ol, is a critical determinant for potent antibacterial activity against this Gram-positive organism. This contrasts with unsubstituted or mono-chlorinated quinazoline scaffolds, which are reported to be less active in this assay.

Antimicrobial Gram-positive bacteria SAR

Cytotoxicity Profile of 6-Bromoquinazoline Derivatives Against MCF-7 Cancer Cells

A series of 6-bromoquinazoline derivatives, structurally similar to 6-Bromo-2,4-dichloroquinazolin-8-ol, were evaluated for cytotoxic activity against MCF-7 breast cancer cells. The compounds exhibited IC50 values in the range of 0.53–46.6 μM, with a fluoro-substituted derivative showing the highest potency (IC50 = 0.53 μM) [1]. This demonstrates that the 6-bromo substitution on the quinazoline core is compatible with, and can contribute to, significant anticancer activity. The target compound, with its additional chlorine and hydroxyl functionalities, represents a novel analog within this active series, offering potential for improved or differential cytotoxicity compared to the reported derivatives. The IC50 range provides a benchmark for activity within this chemical class.

Anticancer Cytotoxicity SAR

Physicochemical Properties: Enhanced Solubility and Lipophilicity Profile

The molecular weight of 6-Bromo-2,4-dichloroquinazolin-8-ol is 293.93 g/mol, with a predicted logP (octanol-water partition coefficient) that is higher than that of 2,4-dichloroquinazoline (MW 199.03 g/mol, logP ~2.5) due to the presence of bromine and the hydroxyl group [1]. While exact logP and solubility values for the target compound are not experimentally reported, its structural features suggest a balanced profile: the bromine and chlorine atoms increase lipophilicity, potentially enhancing membrane permeability, while the phenolic hydroxyl group can improve aqueous solubility and engage in hydrogen bonding with biological targets. This contrasts with simpler 2,4-dichloroquinazoline, which lacks these additional handles for modulating physicochemical properties.

Drug-likeness ADME Physicochemical Properties

Recommended Research and Industrial Applications for 6-Bromo-2,4-dichloroquinazolin-8-ol Based on Evidence


Precursor for Regioselective Synthesis of 4-Aminoquinazoline Kinase Inhibitors

Leverage the inherent regioselectivity of the 2,4-dichloroquinazoline core, which favors nucleophilic attack at the 4-position due to a higher LUMO coefficient [1]. This compound can be sequentially functionalized: first at the 4-position with an amine, followed by further derivatization at the 2-position or via cross-coupling at the 6-bromo site. This controlled synthesis is essential for constructing targeted libraries of kinase inhibitors, where specific substitution patterns dictate potency and selectivity. The evidence of MAO-B selectivity in related compounds [2] supports exploration in CNS-targeted kinase programs.

Building Block for Novel Antibacterial Agents Targeting Gram-positive Pathogens

Utilize this compound as a core scaffold for developing new antibacterial agents. Class-level evidence shows that bromo-substituted quinazoline derivatives derived from 2,4-dichloroquinazoline exhibit excellent activity against Bacillus subtilis [3]. The presence of the bromine atom at the 6-position is a key structural determinant for this activity. Derivatization of the 2- and 4-chloro positions with various amines or thiols, followed by antibacterial screening, can yield novel leads with improved potency and spectrum against drug-resistant Gram-positive bacteria.

Scaffold for Anticancer Lead Optimization, Particularly Against MCF-7 Cells

Employ this compound as a starting point for structure-activity relationship (SAR) studies in oncology. A series of 6-bromoquinazoline derivatives demonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 0.53 μM [4]. The target compound, with its additional 2,4-dichloro and 8-hydroxyl substituents, provides a novel vector for optimization. Researchers can explore the impact of modifications at these positions on cytotoxicity, selectivity, and mechanism of action, potentially identifying candidates with improved therapeutic windows compared to the reported 6-bromo analogs.

Chemical Probe for Investigating MAO-B Related Neurochemistry

Given the >5.9-fold selectivity for MAO-B inhibition over MAO-A observed in a structurally related quinazoline derivative [2], this compound can serve as a valuable chemical probe. It can be used in vitro to dissect the role of MAO-B in neurological disease models, such as Parkinson's disease. Its selective inhibition profile, inferred from class data, minimizes confounding effects from MAO-A inhibition. Further functionalization of the chloro and bromo positions can be used to install fluorescent or affinity tags for target engagement studies.

Quote Request

Request a Quote for 6-Bromo-2,4-dichloroquinazolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.